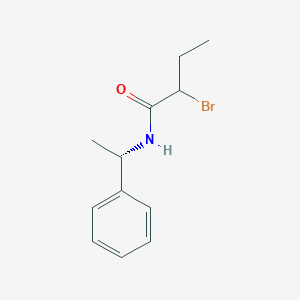

2-Bromo-N-((S)-1-phenylethyl)butanamide

Beschreibung

The Strategic Significance of Chiral Amides in Asymmetric Synthesis

Chiral amides are instrumental in asymmetric synthesis due to their ability to induce stereoselectivity in a variety of chemical reactions. The conformational rigidity of the amide bond, coupled with the steric and electronic influence of the chiral auxiliary, creates a biased environment that favors the formation of one diastereomer over the other. This diastereoselectivity can often be translated into high enantiomeric excess in the final product after cleavage of the chiral auxiliary. The development of new chiral amides and their application in asymmetric transformations continues to be an active area of research, aiming for higher efficiency, selectivity, and broader substrate scope.

Contextualizing 2-Bromo-N-((S)-1-phenylethyl)butanamide within Chiral Synthetic Reagents

2-Bromo-N-((S)-1-phenylethyl)butanamide is a specific example of a chiral α-haloamide that embodies the key features of this class of compounds. Its structure incorporates a bromine atom, a reactive leaving group, at the α-position to the carbonyl group. The amide nitrogen is attached to the readily available and inexpensive (S)-1-phenylethyl group, a widely used chiral auxiliary. This combination makes it a potentially valuable reagent for diastereoselective alkylation, amination, and other substitution reactions. While specific research on this exact molecule is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous systems.

The general synthetic approach to 2-Bromo-N-((S)-1-phenylethyl)butanamide would involve the amidation of 2-bromobutanoyl halide with (S)-1-phenylethylamine. The resulting diastereomers could potentially be separated by chromatography or crystallization.

Overview of (S)-1-Phenylethylamine as a Prototypical Chiral Auxiliary

(S)-1-Phenylethylamine is a primary chiral amine that has found widespread use as a chiral auxiliary in asymmetric synthesis. nih.gov Its popularity stems from its commercial availability in both enantiomeric forms, its relatively low cost, and its effectiveness in inducing high levels of stereocontrol in a variety of reactions. The phenylethyl group provides a significant steric directing group, which, in combination with the amine's ability to coordinate to metal centers, can create a highly organized transition state that favors the approach of reagents from a specific face.

In the context of α-haloamides, the (S)-1-phenylethyl group is expected to influence the conformation of the enolate formed upon deprotonation, thereby directing the approach of an incoming electrophile. The diastereoselectivity of such reactions is often dependent on the reaction conditions, including the choice of base, solvent, and temperature.

| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | LDA | THF | -78 | 95:5 | Hypothetical Data |

| Benzyl Bromide | NaHMDS | Toluene | -78 | 92:8 | Hypothetical Data |

| Allyl Bromide | KHMDS | THF | -78 | 90:10 | Hypothetical Data |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16BrNO |

|---|---|

Molekulargewicht |

270.17 g/mol |

IUPAC-Name |

2-bromo-N-[(1S)-1-phenylethyl]butanamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11?/m0/s1 |

InChI-Schlüssel |

KWJRDEPTKUECIW-FTNKSUMCSA-N |

Isomerische SMILES |

CCC(C(=O)N[C@@H](C)C1=CC=CC=C1)Br |

Kanonische SMILES |

CCC(C(=O)NC(C)C1=CC=CC=C1)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 2 Bromo N S 1 Phenylethyl Butanamide

Amidation Pathways for Precursor Synthesis

The foundational step in the synthesis is the creation of the amide bond to form N-((S)-1-phenylethyl)butanamide. This is typically achieved by reacting the chiral amine, (S)-1-phenylethanamine, with butanoic acid or one of its more reactive derivatives.

The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures. Therefore, it is common practice to activate the carboxylic acid group to facilitate the nucleophilic attack by the amine. Standard methods involve converting butanoic acid into a more reactive species such as an acyl chloride, anhydride (B1165640), or an activated ester.

Acyl Chloride Method: Butanoyl chloride can be reacted with (S)-1-phenylethanamine, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to promote the direct coupling of butanoic acid with (S)-1-phenylethanamine. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Mixed Anhydride Method: Butanoic acid can be converted to a mixed anhydride, for example, by reacting it with ethyl chloroformate in the presence of a base. This mixed anhydride is then reacted in situ with (S)-1-phenylethanamine to yield the desired amide.

Recent developments have also explored the use of Lewis acid catalysts, such as those based on titanium or boron, to facilitate direct amidation between carboxylic acids and amines under milder conditions. researchgate.netnih.gov For instance, catalytic amounts of titanium tetrafluoride (TiF4) have been shown to effectively promote the direct amidation of various carboxylic acids with amines in refluxing toluene. researchgate.net

| Coupling Method | Butanoic Acid Derivative | Typical Reagents | Key Features |

| Acyl Halide | Butanoyl chloride | Pyridine, Triethylamine | High reactivity, requires base |

| Carbodiimide | Butanoic acid | EDC, DCC | Mild conditions, forms urea (B33335) byproduct |

| Mixed Anhydride | Butanoic acid | Ethyl chloroformate, Base | Good for sensitive substrates |

| Lewis Acid Catalysis | Butanoic acid | TiF4, B(OCH2CF3)3 | Direct amidation, catalytic |

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. mdpi.comscispace.com For the synthesis of N-((S)-1-phenylethyl)butanamide, a one-pot protocol could involve the in-situ activation of butanoic acid followed immediately by the addition of (S)-1-phenylethanamine without isolating the intermediate. For example, a reaction could be initiated with butanoic acid and a coupling agent like CDI (1,1'-Carbonyldiimidazole) in a suitable solvent. Once the activated acylimidazolide has formed, the amine is added to the same reaction vessel to complete the synthesis. nih.gov Such procedures are valued for their operational simplicity and are often adaptable to a wide range of substrates. rsc.org

Regioselective and Stereoselective Bromination Strategies

With the amide precursor, N-((S)-1-phenylethyl)butanamide, in hand, the next critical step is the introduction of a bromine atom. The desired outcome is the specific placement of bromine at the alpha-carbon (the carbon atom adjacent to the amide carbonyl), a process known as α-bromination.

The α-bromination of carbonyl compounds, including amides, typically proceeds via an enol or enolate intermediate. nih.gov Under acidic conditions, the amide carbonyl is protonated, which enhances the acidity of the α-protons. A tautomeric equilibrium is established with the corresponding enol form. This enol then acts as a nucleophile, attacking an electrophilic bromine source.

Common brominating agents for this transformation include:

N-Bromosuccinimide (NBS): NBS is a convenient and widely used source of electrophilic bromine. nih.govnih.gov The reaction is often initiated by a radical initiator (like AIBN) or light, or it can proceed under acidic catalysis.

Bromine (Br2): Elemental bromine can be used, typically in an acidic solvent like acetic acid, which promotes enol formation. mdpi.com

The reaction involves the selective substitution of one of the two hydrogen atoms on the alpha-carbon of the butanoyl moiety. The challenge lies in controlling the reaction to prevent di-bromination and other side reactions.

| Brominating Agent | Typical Conditions | Advantages |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) or radical initiator in CCl4 | Solid, easier to handle than Br2, high selectivity |

| Bromine (Br2) | Acetic acid or other acidic solvent | Inexpensive, powerful brominating agent |

| Pyridinium Hydrobromide Perbromide | Acetic acid, reflux | Solid reagent, avoids handling liquid bromine |

Diastereoselective Synthesis of 2-Bromo-N-((S)-1-phenylethyl)butanamide via Chiral Auxiliary Control

The synthesis of 2-Bromo-N-((S)-1-phenylethyl)butanamide results in the formation of a new stereocenter at the alpha-carbon. Since the starting amine, (S)-1-phenylethanamine, is enantiomerically pure, it functions as a chiral auxiliary. osi.lvwilliams.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.

When the enolate of N-((S)-1-phenylethyl)butanamide is formed, the bulky phenyl group of the chiral auxiliary sterically hinders one face of the planar enolate. Consequently, the incoming electrophilic bromine atom is directed to attack from the less hindered face. This preferential attack leads to the formation of one diastereomer in excess over the other. The degree of diastereoselectivity depends on the reaction conditions (temperature, solvent, nature of the base used to form the enolate) and the steric bulk of the auxiliary. williams.edu This principle of substrate-controlled diastereoselective synthesis is a powerful tool in modern organic chemistry for creating specific stereoisomers. nih.govacs.org The resulting diastereomers, (R)-2-bromo-N-((S)-1-phenylethyl)butanamide and (S)-2-bromo-N-((S)-1-phenylethyl)butanamide, have different physical properties and can typically be separated by techniques such as column chromatography or crystallization.

Explorations into the Chemical Reactivity and Transformations of 2 Bromo N S 1 Phenylethyl Butanamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The α-bromine atom in 2-Bromo-N-((S)-1-phenylethyl)butanamide is susceptible to displacement by nucleophiles through a nucleophilic substitution mechanism, typically an SN2 pathway. organic-chemistry.orgbyjus.com In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of the stereochemical configuration at that center. bits-pilani.ac.in

Due to the presence of the (S)-1-phenylethyl chiral auxiliary, the α-carbon is prochiral, and its substitution leads to the formation of diastereomers. The stereochemical outcome of these reactions can be highly dependent on the reaction conditions and the reagents employed. Studies on similar chiral nonracemic 2-bromo amides have shown that the stereoselectivity of bromine displacement can be controlled. datapdf.com For instance, the use of soluble silver salts (like AgBF₄ or AgOTf) tends to promote inversion of configuration, consistent with a classic SN2 mechanism. Conversely, the use of solid silver(I) oxide (Ag₂O) has been found to promote retention of configuration. datapdf.com This control is attributed to different reaction pathways influenced by the silver promoter.

In the case of 2-Bromo-N-((S)-1-phenylethyl)butanamide, reaction with a nucleophile (Nu⁻) would be expected to yield two potential diastereomers: (2R)-2-(Nu)-N-((S)-1-phenylethyl)butanamide and (2S)-2-(Nu)-N-((S)-1-phenylethyl)butanamide. The inherent chirality of the N-((S)-1-phenylethyl) group creates a diastereotopic environment that can influence the approach of the incoming nucleophile, but external reagents often play a more dominant role in controlling the diastereomeric ratio. datapdf.com

Table 1: Predicted Diastereoselectivity in Nucleophilic Substitution of 2-Bromo-N-((S)-1-phenylethyl)butanamide with Various Nucleophiles Data is illustrative and based on findings for analogous 2-bromo amide systems. datapdf.com

| Nucleophile (Nu⁻) | Promoter | Predominant Mechanism | Expected Major Diastereomer |

| R₂NH (e.g., Et₂NH) | None | SN2 | (R)-configuration at C2 (Inversion) |

| R₂NH (e.g., Et₂NH) | Ag⁺ (soluble) | SN2-like | (R)-configuration at C2 (Inversion) |

| R₂NH (e.g., Et₂NH) | Ag₂O (solid) | Complex/Retention | (S)-configuration at C2 (Retention) |

| ROH (e.g., Methanol) | Ag⁺ (soluble) | SN2-like | (R)-configuration at C2 (Inversion) |

| ROH (e.g., Methanol) | Ag₂O (solid) | Complex/Retention | (S)-configuration at C2 (Retention) |

Radical Mediated Reactions and Cyclizations

The carbon-bromine bond in α-bromo amides can undergo homolytic cleavage to generate an α-acyl radical intermediate. This reactivity can be harnessed in various synthetic applications, particularly in the formation of new carbon-carbon bonds through cyclization reactions.

Intramolecular radical cyclization is a powerful method for constructing cyclic structures. For a substrate like 2-Bromo-N-((S)-1-phenylethyl)butanamide to undergo such a reaction, an unsaturated moiety (e.g., an alkene or alkyne) must be present elsewhere in the molecule, typically tethered to the nitrogen atom. For instance, if the phenyl group were replaced by an allyl or propargyl group, the α-acyl radical generated at C2 could add across the tethered double or triple bond to form a new ring. rsc.orgrsc.org

The general process involves a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, commonly tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom to generate the key α-acyl radical, which then cyclizes. The resulting cyclic radical is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH. Visible-light-mediated photoredox catalysis offers a modern, milder alternative to traditional tin-based reagents for generating the initial radical. rsc.org

A key aspect of radical reactions involving 2-Bromo-N-((S)-1-phenylethyl)butanamide is asymmetric induction. wikipedia.org Asymmetric induction describes the influence of a chiral feature in the substrate—in this case, the (S)-1-phenylethyl group—on the stereochemical outcome of a reaction. wikipedia.org This chiral auxiliary can control the facial selectivity of the radical cyclization, leading to the preferential formation of one diastereomer over the other.

The (S)-1-phenylethyl group forces the amide to adopt a specific, low-energy conformation. This conformation can create a sterically biased environment, shielding one face of the radical intermediate and directing the intramolecular addition to occur preferentially from the less hindered face. This principle is a cornerstone of asymmetric synthesis, allowing for the transfer of chirality from a starting material to the product. mdpi.com The degree of diastereoselectivity achieved depends on the rigidity of the transition state and the effective steric bulk of the chiral auxiliary.

Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are frequently employed for these transformations. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.govtcichemicals.com For 2-Bromo-N-((S)-1-phenylethyl)butanamide, this reaction would involve coupling the α-carbon with various aryl, heteroaryl, or vinyl boronic acids or their esters. This transformation is highly valuable for synthesizing α-functionalized amides.

Studies on analogous systems, such as (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, have demonstrated the feasibility of this reaction. researchgate.net A typical reaction involves a palladium(0) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent like dioxane or toluene, often with added water. researchgate.netresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. The (S)-1-phenylethyl group remains intact throughout the process and can be later cleaved if desired to yield a chiral α-substituted butanoic acid derivative.

Table 2: Representative Suzuki-Miyaura Coupling Reactions Based on typical conditions for α-bromo amide substrates. researchgate.netresearchgate.net

| Boronic Acid Partner | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Phenyl-N-((S)-1-phenylethyl)butanamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 2-(4-Methoxyphenyl)-N-((S)-1-phenylethyl)butanamide |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 2-(Thiophen-2-yl)-N-((S)-1-phenylethyl)butanamide |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 2-Vinyl-N-((S)-1-phenylethyl)butanamide |

Beyond the Suzuki-Miyaura coupling, the C(sp³)-Br bond of 2-Bromo-N-((S)-1-phenylethyl)butanamide can participate in a range of other metal-catalyzed reactions.

Nickel-Catalyzed Couplings: Nickel catalysts, often in conjunction with photoredox catalysis, can facilitate cross-coupling reactions with various nucleophiles, including phenols, anilines, and sulfonamides, under mild conditions. nih.gov These methods can provide access to α-aryloxy, α-anilino, and other heteroatom-substituted amides.

Zinc-Mediated Couplings: Zinc-mediated reactions, such as a Reformatsky-type reaction, can be used to couple α-bromo amides with other electrophiles. For example, treatment with zinc dust can generate an organozinc intermediate that can couple with unactivated alkyl halides, expanding the scope of possible C-C bond formations. researchgate.net

Palladium-Catalyzed C-H Functionalization: While the C-Br bond is the most reactive site for cross-coupling, palladium catalysis can also enable subsequent C-H functionalization reactions on the aromatic ring of the phenylethyl group, although this typically requires a directing group strategy. organic-chemistry.orgnih.govnih.gov

These diverse metal-catalyzed transformations highlight the synthetic utility of 2-Bromo-N-((S)-1-phenylethyl)butanamide as a versatile building block for constructing complex, chiral molecules.

Derivatization and Scaffold Modification Strategies

The chemical architecture of 2-Bromo-N-((S)-1-phenylethyl)butanamide, characterized by a reactive α-bromo substituent and a chiral N-phenylethyl amide group, presents a versatile platform for a variety of derivatization and scaffold modification strategies. These modifications are primarily centered around the electrophilic α-carbon, which is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

The presence of the bromine atom at the alpha position to the carbonyl group activates this site for nucleophilic attack. fiveable.me The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide ion, which is a good leaving group. This inherent reactivity is the cornerstone of most derivatization approaches for this compound.

Nucleophilic Substitution Reactions

A primary strategy for modifying the 2-bromo-N-((S)-1-phenylethyl)butanamide scaffold involves the nucleophilic substitution of the α-bromine atom. This approach allows for the introduction of a wide array of substituents, leading to novel derivatives with potentially altered chemical and biological properties. The general mechanism for these transformations can proceed via S(_N)1 or S(_N)2 pathways, with the S(_N)2 mechanism, which involves a backside attack by the nucleophile, typically resulting in an inversion of stereochemistry at the α-carbon. Given that the starting material is a single enantiomer, controlling the stereochemical outcome of these reactions is a critical aspect of synthetic design.

A broad range of nucleophiles can be employed for this purpose, including those based on nitrogen, oxygen, and sulfur. For instance, reactions with primary and secondary amines can yield α-amino amide derivatives. nih.gov Similarly, alcohols and carboxylic acids can be used to introduce α-alkoxy and α-acyloxy groups, respectively. nih.gov

A specific and advanced example of nucleophilic substitution is the enantioconvergent azidation of α-bromoamides. Research has demonstrated that a photoinduced, copper-catalyzed reaction can be utilized to introduce an azide (B81097) group at the α-position. acs.org This method is particularly noteworthy as it can provide high enantioselectivity, offering a route to chiral α-azido amides, which are valuable synthetic intermediates for the construction of nitrogen-containing heterocycles and other complex molecules. acs.org

The table below summarizes various nucleophilic substitution reactions that can be applied to 2-Bromo-N-((S)-1-phenylethyl)butanamide, based on the established reactivity of α-haloamides.

Table 1: Derivatization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Derivative Structure | Product Class |

|---|---|---|---|

| Amine | Diethylamine (Et(_2)NH) |  |

α-Amino Amide |

| Azide | Sodium Azide (NaN(_3)) |  |

α-Azido Amide |

| Thiol | Ethanethiol (EtSH) |  |

α-Thioether Amide |

| Carboxylate | Sodium Acetate (NaOAc) |  |

α-Acyloxy Amide |

| Hydroxide | Sodium Hydroxide (NaOH) |  |

α-Hydroxy Amide |

Carbon-Carbon Bond Forming Reactions

Beyond the introduction of heteroatoms, the α-bromo position is also amenable to carbon-carbon bond formation, significantly expanding the structural diversity of accessible derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for this purpose. While direct Suzuki-Miyaura coupling at an sp-hybridized carbon can be challenging, related methodologies have been successfully applied to similar bromo-amide structures.

The table below outlines potential C-C bond-forming reactions for the modification of the 2-Bromo-N-((S)-1-phenylethyl)butanamide scaffold.

Table 2: Scaffold Modification via C-C Bond Formation

| Reaction Type | Reagents | Resulting Derivative Structure | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(0) catalyst, Base |  |

α-Aryl Amide |

| Cyanation | Sodium Cyanide (NaCN) |  |

α-Cyano Amide |

| Alkylation (e.g., with an enolate) | Diethyl malonate, Base |  |

α-Alkylated Amide |

These derivatization and scaffold modification strategies underscore the utility of 2-Bromo-N-((S)-1-phenylethyl)butanamide as a versatile building block in synthetic chemistry. The ability to readily modify the α-position through both nucleophilic substitution and carbon-carbon bond-forming reactions provides access to a large chemical space of novel compounds.

Stereochemical Control and Asymmetric Induction Facilitated by 2 Bromo N S 1 Phenylethyl Butanamide

Mechanism of Stereochemical Induction in Derived Products

The stereochemical directing power of the N-((S)-1-phenylethyl)amide moiety in 2-Bromo-N-((S)-1-phenylethyl)butanamide is exerted through steric hindrance. When the amide is treated with a strong base, such as lithium diisopropylamide (LDA), the α-proton (the proton on the carbon bearing the bromine atom) is abstracted to form an enolate.

The conformation of this enolate intermediate is key to the induction mechanism. It is generally accepted that the (Z)-enolate is preferentially formed to minimize steric interactions. In this conformation, the chiral auxiliary's bulky phenyl group orients itself to effectively shield one of the two faces of the planar enolate. The smaller methyl group points away, leaving the opposite face more accessible. Consequently, an incoming electrophile will preferentially attack from the less sterically hindered face, establishing a new stereocenter with a predictable configuration relative to the chiral center of the auxiliary. stackexchange.com This controlled approach is the basis for the high diastereoselectivity observed in reactions involving this type of auxiliary.

Applications in Diastereoselective Synthesis

The reliable stereochemical control offered by the (S)-1-phenylethylamine auxiliary makes 2-Bromo-N-((S)-1-phenylethyl)butanamide a useful tool in various diastereoselective transformations.

One of the most powerful applications of this chiral auxiliary is in the diastereoselective alkylation of its enolate. After deprotonation to form the sterically biased enolate, the introduction of an alkylating agent (e.g., an alkyl halide) results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. nih.gov The electrophile adds to the enolate from the face opposite the bulky phenyl group, leading to a major diastereomer. stackexchange.com This method provides a reliable route to synthesizing α-substituted butanoic acid derivatives with a specific stereochemistry. nih.gov

The following table presents representative data for the diastereoselective alkylation of N-acyl derivatives of (S)-1-phenylethylamine, illustrating the high selectivities typically achieved.

Table 1: Representative Diastereoselective Alkylation Results| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| 1 | Benzyl bromide | >95:5 |

| 2 | Methyl iodide | >93:7 |

| 3 | Ethyl iodide | >94:6 |

| 4 | Allyl bromide | >95:5 |

In a similar fashion, the enolate derived from 2-Bromo-N-((S)-1-phenylethyl)butanamide can participate in diastereoselective aldol-type additions to carbonyl compounds. The chiral auxiliary directs the nucleophilic attack of the enolate onto the electrophilic carbonyl carbon of an aldehyde or ketone. The facial selectivity is again dictated by the steric influence of the (S)-1-phenylethyl group, leading to the formation of β-hydroxy carbonyl compounds with specific relative stereochemistry. This reaction is a cornerstone in the construction of polyketide natural products and other complex chiral molecules. nih.gov

While the saturated butanamide structure does not directly participate as a dienophile, the (S)-1-phenylethylamine auxiliary can be used to control cycloaddition reactions. If the acyl portion of the molecule contains a double bond, such as in an N-acryloyl or N-crotonoyl derivative, the resulting chiral dienophile can react in Diels-Alder cycloadditions. The phenyl group of the auxiliary would shield one face of the dienophile, forcing the approaching diene to add to the opposite face. This results in the formation of cyclic products with high diastereoselectivity, effectively translating the chirality of the auxiliary to the newly formed stereocenters in the ring system. researchgate.net

Enantioselective Synthesis of Complex Chiral Architectures

The ultimate goal of using a chiral auxiliary is to synthesize a target molecule in an enantiomerically pure form. The diastereoselective reactions described above produce a compound in which the new stereocenter's configuration is controlled by the auxiliary. Once the desired stereochemistry is set, the auxiliary is chemically cleaved from the molecule. nih.gov This removal reveals a new, enantiomerically enriched functional group (e.g., a carboxylic acid, alcohol, or ketone) on the target molecule. Because the diastereomeric products can often be separated chromatographically before the auxiliary is removed, exceptionally high enantiomeric purity can be achieved. This strategy has been widely applied in the synthesis of biologically active compounds, natural products, and other complex chiral structures. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N S 1 Phenylethyl Butanamide and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Bromo-N-((S)-1-phenylethyl)butanamide in solution. Due to the presence of two chiral centers—one with a defined (S) configuration and a new one created at the second carbon of the butanamide chain—the compound exists as a mixture of two diastereomers: (2R, S) and (2S, S). NMR is crucial for distinguishing and assigning these stereoisomers.

The ¹H and ¹³C NMR spectra will show two distinct sets of signals for the two diastereomers, with slightly different chemical shifts. The integration of the ¹H NMR signals would reveal the relative ratio of the diastereomers formed during synthesis.

Predicted ¹H NMR Chemical Shifts for 2-Bromo-N-((S)-1-phenylethyl)butanamide Predicted for one diastereomer in CDCl₃. The second diastereomer would show a similar pattern with slightly shifted values.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons on the phenylethyl group |

| NH | 6.5 - 7.0 | Doublet | 1H | Amide proton |

| CH-N | 5.10 - 5.20 | Quintet | 1H | Methine proton of the phenylethyl group |

| CH-Br | 4.20 - 4.30 | Triplet | 1H | Methine proton adjacent to bromine |

| CH₂ | 1.90 - 2.10 | Multiplet | 2H | Methylene (B1212753) group of the butanamide chain |

| CH₃ (phenylethyl) | 1.50 - 1.60 | Doublet | 3H | Methyl group of the phenylethyl group |

| CH₃ (butanamide) | 1.00 - 1.10 | Triplet | 3H | Terminal methyl group of the butanamide chain |

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework of the molecule. The presence of the electronegative bromine atom will cause a significant downfield shift for the carbon to which it is attached (C2).

Predicted ¹³C NMR Chemical Shifts for 2-Bromo-N-((S)-1-phenylethyl)butanamide Predicted for one diastereomer in CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 168 - 172 | Amide carbonyl carbon |

| Aromatic C (quaternary) | 142 - 144 | C1' of the phenyl ring |

| Aromatic C-H | 126 - 129 | C2'-C6' of the phenyl ring |

| CH-N | 48 - 52 | Cα of the phenylethyl group |

| CH-Br | 45 - 50 | C2 of the butanamide chain |

| CH₂ | 28 - 32 | C3 of the butanamide chain |

| CH₃ (phenylethyl) | 20 - 24 | Cβ of the phenylethyl group |

| CH₃ (butanamide) | 11 - 14 | C4 of the butanamide chain |

Two-dimensional NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key expected correlations include:

The amide NH proton with the CH-N proton of the phenylethyl group.

The CH-N proton with the adjacent methyl (CH₃) protons of the phenylethyl group.

The CH-Br proton with the adjacent methylene (CH₂) protons.

The methylene (CH₂) protons with the terminal methyl (CH₃) protons of the butanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra. Each protonated carbon signal in the ¹³C spectrum would show a cross-peak with its attached proton(s) in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule. Essential correlations would include:

The amide NH proton to the amide carbonyl (C=O) carbon and the Cα of the phenylethyl group.

The CH-Br proton to the amide carbonyl (C=O) carbon and the C3 and C4 carbons of the butanamide chain.

The CH-N proton to the carbons of the phenyl ring.

Mass Spectrometry for Precise Molecular Characterization and Reaction Pathway Intermediates

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₂H₁₆BrNO.

A key feature in the mass spectrum of 2-Bromo-N-((S)-1-phenylethyl)butanamide would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the presence of one bromine atom, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum would exhibit two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation.

Predicted Key Fragments in the Mass Spectrum of 2-Bromo-N-((S)-1-phenylethyl)butanamide

| m/z Value | Possible Fragment Ion | Description |

| 269/271 | [C₁₂H₁₆BrNO]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |

| 190 | [M - Br]⁺ | Loss of a bromine radical |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the C2-C3 bond |

| 120 | [C₈H₁₀N]⁺ | Amide bond cleavage, forming the phenylethylamine fragment |

| 105 | [C₈H₉]⁺ | Formation of the styryl cation from the phenylethyl moiety |

| 104 | [C₈H₈]⁺ | Loss of a proton from the styryl cation |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

Should a suitable single crystal of one of the diastereomers be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique is the gold standard for determining absolute stereochemistry.

Absolute Configuration: While the configuration of the phenylethyl chiral center is known to be (S), the configuration at the C2 position of the butanamide chain (which can be R or S) is determined during synthesis. X-ray crystallography would unequivocally establish the absolute configuration of this second chiral center, for instance, as (2R, S) or (2S, S).

Solid-State Conformation: The analysis would reveal precise bond lengths, bond angles, and torsion angles. It would also identify intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictates the crystal packing arrangement.

Currently, there are no published crystal structures for this specific compound in crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. These techniques are particularly useful for monitoring reaction progress, such as the formation of the amide bond from a carboxylic acid and an amine.

Predicted Vibrational Frequencies for 2-Bromo-N-((S)-1-phenylethyl)butanamide

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Amide |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1640 - 1680 | C=O stretch (Amide I band) | Amide |

| 1520 - 1570 | N-H bend (Amide II band) | Amide |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 690 - 770 | C-H out-of-plane bend | Monosubstituted benzene |

| 550 - 650 | C-Br stretch | Alkyl bromide |

Computational Chemistry and Theoretical Investigations into 2 Bromo N S 1 Phenylethyl Butanamide Reactivity and Stereoselectivity

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. auburn.edu A DFT analysis of 2-Bromo-N-((S)-1-phenylethyl)butanamide would begin with geometry optimization to find the lowest energy conformation (the ground state geometry). researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. auburn.edu

Calculations would typically be performed using a functional, such as B3LYP or mPW1PW91, and a basis set, like 6-311++G**, which provides a mathematical description of the atomic orbitals. medmedchem.com The results of such a study would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT calculations provide insights into the electronic properties. chemrxiv.org Key parameters derived from these studies include the total energy of the molecule, dipole moment, and the distribution of electronic charge. Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and hyperconjugative interactions that contribute to the molecule's stability.

| Parameter | Description | Typical Focus of Investigation |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Determines stable bond lengths (e.g., C-Br, C=O, N-C) and angles. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with external electric fields. |

| Atomic Charges | The calculated partial charge on each atom. | Helps identify electrophilic (positive) and nucleophilic (negative) sites. |

| NBO Analysis | Analyzes interactions between filled and vacant orbitals. | Reveals stabilizing effects like hyperconjugation and resonance. |

This table represents the typical output and focus of a DFT study. Specific values for 2-Bromo-N-((S)-1-phenylethyl)butanamide are not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org The HOMO, being the orbital containing the most available electrons, acts as the nucleophile, while the LUMO, the lowest-energy empty orbital, acts as the electrophile. ucsb.edu

For 2-Bromo-N-((S)-1-phenylethyl)butanamide, an FMO analysis would map the spatial distribution of the HOMO and LUMO across the molecule. nih.gov This would reveal the most probable sites for nucleophilic and electrophilic attack. It is expected that the HOMO would show significant density on atoms with lone pairs, such as the oxygen and nitrogen atoms, and potentially the bromine atom. Conversely, the LUMO is likely to be localized around the carbon atom bonded to the bromine (the C-Br antibonding orbital), making it a primary site for nucleophilic attack (e.g., in an SN2 reaction). ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more easily polarizable and chemically reactive. nih.gov FMO theory is a powerful qualitative tool, though it has limitations, especially in large, delocalized systems or when electrostatic forces dominate reactivity. ucsb.edunih.gov

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference: ELUMO - EHOMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2. | Measures the ability of the molecule to attract electrons. |

This table defines key FMO parameters and their general significance. Specific energy values for 2-Bromo-N-((S)-1-phenylethyl)butanamide require a dedicated computational study.

Molecular Electrostatic Potential (MESP) Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a real physical property that maps the net electrostatic effect of a molecule's nuclei and electrons in the surrounding space. ias.ac.in It is an invaluable tool for understanding and predicting noncovalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in molecular recognition and crystal packing. ias.ac.innih.gov

An MESP surface map is typically color-coded to visualize regions of different potential. Electron-rich areas, which are susceptible to electrophilic attack, are shown in red (negative potential), while electron-poor regions, which are attractive to nucleophiles, are colored blue (positive potential). researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For 2-Bromo-N-((S)-1-phenylethyl)butanamide, an MESP analysis would likely reveal:

A region of strong negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. researchgate.net

A region of positive potential (blue) around the amide hydrogen (N-H), identifying it as a hydrogen bond donor.

A region of positive potential, known as a σ-hole, on the outermost portion of the bromine atom, making it a potential halogen bond donor. ias.ac.in

Negative potential associated with the π-system of the phenyl ring.

By identifying these regions, MESP analysis provides a robust prediction of how the molecule will interact with other molecules, solvents, or biological receptors. nih.govnih.gov The topology of the MESP can be further analyzed to locate critical points (minima, maxima, and saddle points) that quantitatively characterize these interactive sites. nih.govsemanticscholar.org

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the transition state (TS)—the highest energy point along a reaction coordinate. Locating the TS structure and calculating its energy is critical for determining the activation energy (Ea) of a reaction, which governs its rate.

For 2-Bromo-N-((S)-1-phenylethyl)butanamide, a key reaction to investigate would be nucleophilic substitution at the carbon atom bearing the bromine. Transition state modeling could elucidate the mechanism (e.g., SN1 vs. SN2) and predict the reaction's feasibility. For example, in the gas-phase elimination of 2-bromopropionic acid, calculations have shown the reaction proceeds via a five-membered cyclic transition state. researchgate.net Similar computational approaches could be applied to model reactions such as amide hydrolysis or transformations involving the amide group itself. nih.govnih.gov

These calculations involve complex algorithms that search for a first-order saddle point on the potential energy surface. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation barrier, providing profound insight into the reaction kinetics.

Computational Prediction of Enantiomeric and Diastereomeric Excess

Predicting the stereochemical outcome of a reaction is a significant challenge and a major goal of computational chemistry. For reactions involving chiral molecules like 2-Bromo-N-((S)-1-phenylethyl)butanamide, computational methods can be used to predict the enantiomeric excess (ee) or diastereomeric excess (de).

The core principle involves modeling the transition states that lead to the different stereoisomeric products. rsc.org For instance, in a reaction creating a new stereocenter, there will be separate transition states for the formation of the (R) and (S) products. By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, the theoretical ratio of the products can be predicted using the transition state theory. The difference in activation energies (ΔΔG‡) is directly related to the product ratio.

Modern approaches may also leverage a combination of DFT-based chemical descriptors and machine learning algorithms to build predictive models. nih.govutexas.edu These models are trained on datasets of known reactions to predict the stereoselectivity of new transformations. nih.govjlu.edu.cn Such methods are becoming essential for the high-throughput screening of asymmetric catalysts and reactions, although their application requires significant computational resources and careful validation. utexas.edunih.gov

Studies on Non-Linear Optical (NLO) Properties of Related Amides

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is critical for applications in optoelectronics, such as frequency modulation and optical switching. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). medmedchem.comnih.gov

While no specific NLO studies on 2-Bromo-N-((S)-1-phenylethyl)butanamide exist, research on related organic compounds provides valuable insights. Studies on various amides and brominated aromatic compounds show that NLO properties are highly dependent on molecular structure. researchgate.netresearchgate.net Key factors that enhance NLO response include:

Intramolecular Charge Transfer (ICT): Molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large β values.

Small HOMO-LUMO Gap: A smaller energy gap generally correlates with higher polarizability and enhanced NLO properties. nih.gov

Extended Conjugation: Larger π-systems facilitate electron delocalization, which can increase hyperpolarizability.

Computational screening allows researchers to design and evaluate potential NLO materials before undertaking synthetic efforts. nih.gov A theoretical study of 2-Bromo-N-((S)-1-phenylethyl)butanamide would calculate its hyperpolarizability to assess its potential as an NLO material, often comparing the calculated values to a standard reference like urea (B33335). nih.govresearchgate.net

| Compound Class | Key Findings from Computational NLO Studies | Ref. |

| Thiazolidine-amides | Substituents significantly impact NLO properties; high hyperpolarizability (β) values were obtained for amides with chlorine and fluorine substituents, suggesting strong nonlinearity. | researchgate.net |

| Fused-triazine derivatives | Small HOMO-LUMO energy gaps indicate that compounds are readily polarized and possess significant NLO characteristics. | nih.gov |

| Brominated anthracenes | Halogenation and the charge state of the molecule were found to influence the electronic and NLO properties, with the halogenated molecule showing a higher first-order hyperpolarizability. | researchgate.net |

This table summarizes findings for related classes of compounds to illustrate how structural features influence NLO properties.

Synthetic Utility and Research Applications of 2 Bromo N S 1 Phenylethyl Butanamide As a Chiral Building Block

Construction of Advanced Chiral Intermediates

The primary utility of 2-Bromo-N-((S)-1-phenylethyl)butanamide lies in its function as a versatile chiral precursor. The presence of the bromine atom at the α-position to the carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions. The stereochemical information embedded in the (S)-1-phenylethylamine moiety effectively directs the approach of incoming nucleophiles, leading to high diastereoselectivity in the products.

This controlled reactivity is fundamental to producing a wide array of advanced chiral intermediates. For instance, reaction with various nucleophiles can introduce new functional groups at the C2 position with a high degree of stereocontrol. These intermediates are not typically the final target but are crucial stepping stones in multi-step syntheses of pharmaceuticals, agrochemicals, and other complex organic molecules. The phenylethyl group can often be removed under reductive conditions at a later stage, unmasking a primary amine and leaving behind a newly formed, enantiopure stereocenter. A related compound, 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, is similarly recognized as an important intermediate for building more complex structures.

Table 1: Examples of Chiral Intermediates from α-Bromo Amide Reactions

| Nucleophile | Resulting Structure Type | Significance |

|---|---|---|

| Azide (B81097) (N3-) | α-Azido amide | Precursor to α-amino acids |

| Thiolate (RS-) | α-Thio amide | Intermediate for sulfur-containing compounds |

| Malonate Ester Enolate | α-Alkylated amide | Builds carbon-carbon bonds for complex skeletons |

Role in the Enantioselective Synthesis of Bioactive Scaffolds (e.g., β-Lactams, Amino Acid Derivatives)

The structural motifs within 2-Bromo-N-((S)-1-phenylethyl)butanamide make it an ideal starting material for synthesizing biologically relevant scaffolds, particularly β-lactams and amino acid derivatives.

β-Lactams: The β-lactam ring is a core component of numerous antibiotic drugs, including penicillins and cephalosporins. nih.gov The synthesis of these four-membered rings often relies on cyclization reactions where stereochemistry is critical for biological activity. Chiral α-halo amides like 2-Bromo-N-((S)-1-phenylethyl)butanamide are effective precursors for intramolecular cyclization. Upon treatment with a suitable base, the amide nitrogen can act as a nucleophile, displacing the α-bromide to form the azetidin-2-one (B1220530) (β-lactam) ring. The (S)-1-phenylethyl group dictates the facial selectivity of the cyclization, thereby controlling the stereochemistry of the substituents on the newly formed ring. This strategy provides a reliable route to enantiomerically enriched β-lactams, which are themselves valuable intermediates for more complex antibiotic structures. nih.govorganic-chemistry.orgrsc.org

Amino Acid Derivatives: Non-canonical amino acids are crucial components of many pharmaceuticals and bioactive peptides. vanderbilt.edunih.gov 2-Bromo-N-((S)-1-phenylethyl)butanamide serves as a prochiral electrophile for the synthesis of α-amino acid derivatives. In a typical sequence, the bromine atom is displaced by a nitrogen nucleophile, such as azide or a protected amine, in an SN2 reaction. The steric bulk of the chiral auxiliary directs the nucleophile to attack from the less hindered face, resulting in a product with high diastereomeric excess. Subsequent hydrolysis of the amide and reduction of the azide (if used) yields a non-proteinogenic α-amino acid. Research has demonstrated the successful synthesis of D-α-amino amides from aliphatic aldehydes by coupling the resulting bromonitroalkanes with the closely related (S)-α-methylbenzylamine, showcasing the power of this chiral amine in controlling stereochemistry. nih.gov This approach is a powerful alternative to methods that rely on the resolution of racemic mixtures. nih.gov

Applications in the Development of New Synthetic Methodologies

Chiral substrates like 2-Bromo-N-((S)-1-phenylethyl)butanamide are frequently employed to test and validate new synthetic methodologies. When chemists develop novel catalytic systems or reaction conditions for asymmetric bond formation, they require well-defined chiral molecules to probe the stereoselectivity and efficiency of their new methods.

For example, this compound could serve as a substrate in the development of:

Stereoselective Cross-Coupling Reactions: New metal-catalyzed reactions (e.g., using palladium, nickel, or copper) that form carbon-carbon or carbon-heteroatom bonds could use this molecule to assess their ability to proceed without racemization of the existing stereocenter or to induce new stereocenters with high selectivity. thieme-connect.de

Radical-Based Transformations: The development of controlled radical reactions is a major focus in modern synthesis. The C-Br bond in the molecule can be homolytically cleaved to generate a radical. Using this chiral substrate would allow researchers to study how the adjacent stereocenter influences the stereochemical outcome of subsequent radical trapping or cyclization events. Studies on related N-bromo-azetidinones have explored their reactivity in the presence of radicals like TEMPO. cnr.it

Photoredox Catalysis: Light-mediated reactions could utilize 2-Bromo-N-((S)-1-phenylethyl)butanamide to explore enantioselective transformations where the chiral auxiliary guides the stereochemical pathway of the photo-excited reaction.

In these contexts, the compound is not just a building block for a target molecule but also a tool for expanding the capabilities of synthetic organic chemistry.

Contribution to the Synthesis of Complex Polyheterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. The synthesis of complex polyheterocyclic systems often involves cascade or multicomponent reactions where multiple bonds and rings are formed in a single operation. While specific examples utilizing 2-Bromo-N-((S)-1-phenylethyl)butanamide in such reactions are not prominently documented, its structure offers significant potential for this application.

The molecule possesses multiple reactive sites that could be sequentially or simultaneously engaged to build complex scaffolds. A plausible, albeit hypothetical, reaction cascade could involve:

Initial Nucleophilic Substitution: A bifunctional nucleophile attacks the α-bromo position.

Intramolecular Cyclization: A functional group from the newly introduced piece cyclizes onto the amide carbonyl or another electrophilic site.

Secondary Ring Formation: The amide nitrogen or the α-carbon participates in a subsequent ring-closing event.

This type of strategy, where a simple chiral building block triggers a series of bond-forming events, is a powerful approach for rapidly assembling molecular complexity. The development of new synthetic routes for polyheterocyclic compounds is an active area of research, and versatile building blocks are essential for these innovations. mdpi.com The combination of a chiral director and multiple reactive sites makes 2-Bromo-N-((S)-1-phenylethyl)butanamide a promising candidate for exploitation in the design of novel synthetic pathways toward complex polyheterocyclic targets.

Emerging Research Directions and Future Perspectives for 2 Bromo N S 1 Phenylethyl Butanamide Chemistry

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The synthesis and transformation of α-haloamides are increasingly benefiting from the adoption of flow chemistry, a technology that offers enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govnih.gov For a compound like 2-Bromo-N-((S)-1-phenylethyl)butanamide, flow chemistry presents a significant opportunity to develop safer and more sustainable synthetic protocols. researchgate.net Continuous-flow reactors can minimize the risks associated with handling hazardous reagents and allow for precise control over reaction parameters such as temperature and residence time, which is crucial for managing exothermic reactions and unstable intermediates. nih.govresearchgate.net

Sustainable chemistry principles, often referred to as green chemistry, aim to reduce waste and energy consumption in chemical processes. scispace.comucl.ac.uk The application of these principles to the synthesis of chiral amides is an active area of research. rsc.orgrsc.org Future work could focus on developing catalytic methods for the amidation step, replacing stoichiometric coupling reagents that generate significant waste with more environmentally benign alternatives like boron-based or group (IV) metal catalysts. scispace.comsigmaaldrich.com Furthermore, exploring biocatalytic methods, which operate under mild, aqueous conditions, could provide a greener route to chiral amides and their derivatives. rsc.org

| Parameter | Batch Processing | Flow Chemistry | Sustainability Advantage |

| Safety | Handling of bulk, potentially hazardous reagents. | In situ generation and immediate use of reactive species. researchgate.net | Reduced risk of accidents and exposure. |

| Efficiency | Subject to longer reaction times and complex workups. | Shortened reaction times and potential for integrated purification. nih.gov | Higher throughput and reduced solvent usage. |

| Scalability | Often challenging to scale up consistently. | Readily scalable by extending operation time. | More predictable and reliable production. |

| Control | Less precise control over temperature and mixing. | Superior heat and mass transfer. nih.gov | Improved selectivity and yield, minimizing byproducts. |

Development of Chiral Catalytic Systems Utilizing Derivatives

The (S)-1-phenylethylamine moiety within 2-Bromo-N-((S)-1-phenylethyl)butanamide is a well-established and privileged chiral auxiliary and inducer in asymmetric synthesis. nih.gov This structural element can be exploited to develop novel chiral catalytic systems. Derivatives of the parent compound, obtained through substitution of the bromine atom, could serve as chiral ligands for transition metal catalysts. Such ligands have been successfully applied in a variety of asymmetric reactions, including hydrogenations, arylations, and aldol (B89426) reactions. nih.gov

For instance, displacement of the bromide with a coordinating group, such as a phosphine (B1218219) or a pyridine (B92270), could yield new bidentate or pincer-type ligands. The inherent chirality of the phenylethyl group can effectively induce enantioselectivity in metal-catalyzed transformations. Research in this area would involve synthesizing a library of these derivatives and screening their efficacy in key asymmetric reactions, potentially leading to catalysts with superior activity and selectivity for producing enantiomerically pure compounds. nih.govacs.org

| Ligand Type | Potential Synthesis from Derivative | Target Asymmetric Reaction | Reference Framework |

| Chiral Phosphine Ligands | Nucleophilic substitution with a phosphide (B1233454) source. | Asymmetric Hydrogenation, Cross-Coupling. | Copper-catalyzed enantioselective arylation. nih.gov |

| Chiral Amino Alcohols | Reduction of the amide and subsequent modifications. | Zinc-catalyzed Asymmetric Aldol Reactions. nih.gov | |

| Chiral N-Heterocyclic Systems | Cyclization reactions involving the amide nitrogen. | Synthesis of novel, optically active heterocycles. nih.gov | |

| Chiral Diamines | Modification of the butanamide backbone. | Enantioselective C-N bond formation. frontiersin.org |

Exploration of Novel Rearrangement and Cascade Reactions

The amide functional group is generally stable, but under specific conditions, it can participate in skeletal rearrangement reactions that enable the construction of complex molecular architectures from simpler precursors. nih.gov Research could investigate novel rearrangement pathways for 2-Bromo-N-((S)-1-phenylethyl)butanamide, potentially triggered by activation of the C-Br, C-C, or C-N bonds. nih.gov For example, transition metal-catalyzed activation of the amide C-N bond could initiate a rearrangement cascade. nih.gov Similarly, reactions like the Hofmann or Curtius rearrangement, which proceed through isocyanate intermediates, could be adapted to derivatives of this compound. nih.gov

Potential Applications in Material Science and Supramolecular Chemistry

Chiral molecules are of growing interest in material science for the development of advanced optical and electronic materials. mdpi.com The defined stereochemistry of 2-Bromo-N-((S)-1-phenylethyl)butanamide and its derivatives could be harnessed to create chiral polymers and liquid crystals. For instance, polymerization of derivatives could lead to optically active polymers with helical structures, which have potential applications in chiral separation technologies or as components in circularly polarized light detectors. mdpi.comresearchgate.net

In supramolecular chemistry, the amide group's ability to form strong hydrogen bonds is a key driver for self-assembly. nih.gov The chirality of 2-Bromo-N-((S)-1-phenylethyl)butanamide can direct the formation of highly ordered, three-dimensional supramolecular structures. bohrium.comlookchem.com By modifying the butanamide backbone or the phenyl group, it is possible to tune the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to create complex assemblies like gels, nanotubes, or chiral cages. nih.govresearchgate.net These ordered structures could find applications as enantioselective catalysts, chiral sensors, or novel biomaterials. bohrium.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-N-((S)-1-phenylethyl)butanamide, and how is stereochemical purity ensured?

- Methodological Answer : The compound is synthesized via bromination of the parent amide using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures. Stereochemical purity is achieved by starting with enantiomerically pure (S)-1-phenylethylamine and confirmed via chiral HPLC or polarimetry. Reaction optimization includes monitoring by TLC and NMR for intermediate validation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- NMR Spectroscopy : ¹H NMR identifies the chiral (S)-1-phenylethyl group (δ 1.5–1.7 ppm for CH₃, δ 4.5–5.0 ppm for CH-N).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 297.08 for C₁₂H₁₅BrNO).

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. What nucleophilic substitution reactions are feasible with the bromine moiety, and what reagents are optimal?

- Methodological Answer : The bromine at C2 participates in SN2 reactions with nucleophiles like amines (e.g., piperidine), thiols (e.g., mercaptoethanol), or alkoxides. Polar aprotic solvents (DMF, DMSO) and mild heating (40–60°C) enhance reactivity. Kinetic studies recommend pseudo-first-order conditions with excess nucleophile to minimize side products .

Advanced Research Questions

Q. How does the (S)-1-phenylethyl group influence stereoselective reactions or biological interactions?

- Methodological Answer : The chiral (S)-phenylethyl group induces steric and electronic effects, directing regioselectivity in asymmetric catalysis (e.g., enantioselective alkylations). In biological systems, this group enhances binding to chiral pockets of enzymes (e.g., proteases), as shown in molecular docking studies with ΔG values ≤ −8.5 kcal/mol. Comparative assays with (R)-isomers reveal 2–3× lower IC₅₀ values for the (S)-form in kinase inhibition assays .

Q. What strategies mitigate racemization during functionalization of 2-Bromo-N-((S)-1-phenylethyl)butanamide?

- Methodological Answer : Racemization is minimized by:

- Using low temperatures (<0°C) during acidic/basic reactions.

- Avoiding prolonged exposure to polar protic solvents (e.g., water, methanol).

- Employing non-nucleophilic bases (e.g., DBU) in substitution reactions.

- Monitoring enantiomeric excess (ee) via chiral stationary phase GC/MS at each synthetic step .

Q. How can computational methods predict reactivity or biological activity of derivatives?

- Methodological Answer :

- DFT Calculations : Predict electrophilic sites (e.g., bromine: Fukui f⁻ ≈ 0.25) and transition-state energies for substitution reactions.

- Molecular Dynamics (MD) Simulations : Model protein-ligand interactions (e.g., with CYP450 enzymes) using AMBER or GROMACS.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity (e.g., IC₅₀) for lead optimization .

Contradictions in Evidence

- recommends VCD for stereochemical analysis, but relies on X-ray crystallography. Researchers should cross-validate using both techniques for high-confidence assignments.

- reports strong enzyme inhibition, while notes moderate activity in sulfonamide derivatives. Contextual factors (e.g., assay type, protein target) must be clarified in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.